1,2-Dilauroyl-sn-Glycerin

Übersicht

Beschreibung

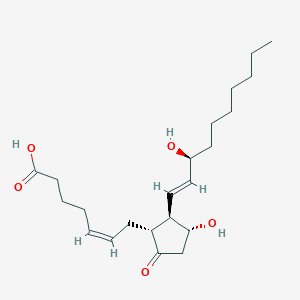

1,2-Dilauroyl-sn-glycerol is a saturated diacylglycerol with lauric acid side chains attached at both the sn-1 and sn-2 positions. It is a long-chain diacylglycerol involved in phospholipid metabolism and is a substrate of diacylglycerol kinase . This compound plays a significant role in second messenger signal transduction, cellular regulation, and tumor promotion .

Wissenschaftliche Forschungsanwendungen

1,2-Dilauroyl-sn-Glycerin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird zum Studium von Lipiddoppelschichten und Membrandynamik verwendet.

Biologie: Wird wegen seiner Rolle bei der Signaltransduktion und zellulären Regulation untersucht.

Medizin: Wird wegen seines Potenzials in der Krebsforschung untersucht, da es an der Tumorpromotion beteiligt ist.

Industrie: Wird bei der Herstellung von Kosmetika und Pharmazeutika eingesetzt

5. Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch seine Rolle als Second Messenger in Signaltransduktionswegen. Es aktiviert die Proteinkinase C, die ein Schlüsselfaktor bei der Regulation verschiedener zellulärer Prozesse ist, darunter Zellwachstum, -differenzierung und -apoptose . Die Verbindung interagiert mit Phosphatidylcholin-Doppelschichten und induziert eine laterale Phasentrennung der Lipide in Regionen mit unterschiedlichen Fluiditäten .

Wirkmechanismus

Target of Action

1,2-Dilauroyl-sn-glycerol is a type of diacylglycerol (DAG) that plays a significant role in phospholipid metabolism . It is a substrate of diacylglycerol kinase , an enzyme that catalyzes the conversion of DAG to phosphatidic acid, thus playing a crucial role in lipid signaling pathways .

Mode of Action

1,2-Dilauroyl-sn-glycerol, as a DAG, is involved in the activation of Protein Kinase C (PKC) . PKC is a family of protein kinases that play key roles in cellular regulation and signal transduction . The activation of PKC by DAG leads to a series of phosphorylation events that result in the regulation of various cellular functions .

Biochemical Pathways

The primary biochemical pathway involving 1,2-Dilauroyl-sn-glycerol is the phosphatidylinositol signaling system . In this pathway, phosphatidylinositol 4,5-bisphosphate is hydrolyzed by Phospholipase C to form inositol trisphosphate (IP3) and diacylglycerol (DAG) . DAG remains in the membrane and activates PKC, leading to downstream effects such as cell proliferation, differentiation, and secretion .

Result of Action

The activation of PKC by 1,2-Dilauroyl-sn-glycerol can lead to a variety of cellular responses, including changes in gene expression, cell proliferation, and apoptosis . These changes can have significant effects on cellular function and could potentially be harnessed for therapeutic purposes.

Action Environment

The action of 1,2-Dilauroyl-sn-glycerol is influenced by various environmental factors. For instance, the presence of other lipids in the cell membrane can affect the ability of 1,2-Dilauroyl-sn-glycerol to interact with its targets . Additionally, factors such as pH and temperature can influence the stability and efficacy of 1,2-Dilauroyl-sn-glycerol .

Biochemische Analyse

Biochemical Properties

1,2-Dilauroyl-sn-glycerol is involved in phospholipid metabolism and acts as a substrate of diacylglycerol kinase . It is formed in cells through the hydrolysis of phosphatidylinositol 4,5-bisphosphate by Phospholipase C . This process leads to the activation of Protein Kinase C (PKC), a key regulator of signal transduction, cellular regulation, and tumor promotion .

Cellular Effects

The influence of 1,2-Dilauroyl-sn-glycerol on cell function is primarily through its role in signal transduction. As a second messenger, it activates PKC, which then modulates various cellular processes including gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, 1,2-Dilauroyl-sn-glycerol exerts its effects through its interactions with other biomolecules. It binds to PKC, leading to the activation of this enzyme . This activation triggers a cascade of events that can lead to changes in gene expression and cellular function .

Metabolic Pathways

1,2-Dilauroyl-sn-glycerol is involved in the phospholipid metabolic pathway . It is a substrate of diacylglycerol kinase, an enzyme that catalyzes the conversion of diacylglycerol to phosphatidic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dilauroyl-sn-glycerol can be synthesized through the esterification of glycerol with lauric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, 1,2-Dilauroyl-sn-glycerol is produced through a similar esterification process but on a larger scale. The reaction conditions are optimized to increase yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,2-Dilauroyl-sn-Glycerin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Es kann zu entsprechenden Diacylglycerin-Derivaten oxidiert werden.

Hydrolyse: Es kann hydrolysiert werden, um Glycerin und Laurinsäure zu erzeugen.

Umesterung: Es kann Umesterungsreaktionen eingehen, um verschiedene Diacylglycerine zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Hydrolyse: Saure oder basische Bedingungen können für die Hydrolyse verwendet werden, wobei Salzsäure oder Natriumhydroxid typische Reagenzien sind.

Umesterung: Katalysatoren wie Natriummethoxid oder Lipasen werden unter milden Bedingungen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Erzeugt oxidierte Diacylglycerin-Derivate.

Hydrolyse: Erzeugt Glycerin und Laurinsäure.

Umesterung: Erzeugt je nach den verwendeten Reaktanten verschiedene Diacylglycerine.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2-Dioleoyl-sn-Glycerin: Ein Analog des Proteinkinase-C-aktivierenden Second Messengers Diacylglycerin.

1,2-Dipalmitoyl-sn-Glycerin: Ein weiteres Diacylglycerin mit Palmitinsäure-Seitenketten.

1,2-Dimyristoyl-sn-Glycerin: Ein Diacylglycerin mit Myristinsäure-Seitenketten.

Einzigartigkeit

1,2-Dilauroyl-sn-Glycerin ist einzigartig aufgrund seiner spezifischen Fettsäurezusammensetzung (Laurinsäure) und seiner Fähigkeit, eine laterale Phasentrennung in Lipiddoppelschichten zu induzieren. Diese Eigenschaft macht es besonders nützlich für Studien zur Membrandynamik und Signaltransduktion .

Eigenschaften

IUPAC Name |

[(2S)-2-dodecanoyloxy-3-hydroxypropyl] dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQOAWVKVDAJOI-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501344179 | |

| Record name | (2S)-1-(Dodecanoyloxy)-3-hydroxypropan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(12:0/12:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0093027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60562-15-4 | |

| Record name | Dodecanoic acid, (1S)-1-(hydroxymethyl)-1,2-ethanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-1-(Dodecanoyloxy)-3-hydroxypropan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,2-Dilauroyl-sn-glycerol interact with phospholipid bilayers, and what are the implications of this interaction?

A: 1,2-Dilauroyl-sn-glycerol (1,2-DLG) readily incorporates into phospholipid bilayers, forming stable structures without causing phase separation, even at concentrations up to 20 mol% []. The molecule orients itself within the bilayer with its glycerol backbone perpendicular to the plane of the membrane, allowing both carbonyl groups to interact with the aqueous environment via hydrogen bonding []. This orientation is similar to that observed in phosphatidylethanolamine and some phosphatidylcholine molecules. Interestingly, 1,2-DLG exhibits remarkably fast transbilayer movement compared to phospholipids, suggesting a potential role in altering membrane fluidity and dynamics [].

Q2: What insights have molecular dynamics simulations provided into the behavior of 1,2-Dilauroyl-sn-glycerol at the water interface?

A: Molecular dynamics simulations have revealed key insights into 1,2-DLG's behavior at interfaces [, , ]. These simulations show that the presence of an aqueous interface induces layering of 1,2-DLG molecules []. Furthermore, the inclusion of cosurfactants, such as monoglycerides and fatty acids, in the system can significantly lower the surface tension at the 1,2-DLG/water interface []. This effect is attributed to the cosurfactants' ability to disrupt the interfacial organization of 1,2-DLG molecules, leading to a more disordered arrangement []. Interestingly, the presence or absence of charges on the fatty acids did not significantly alter their ability to lower surface tension, suggesting that their amphiphilic nature plays a more dominant role in this phenomenon [].

Q3: Can you elaborate on the structural characterization of 1,2-Dilauroyl-sn-glycerol, particularly regarding its conformation at different interfaces?

A: 1,2-Dilauroyl-sn-glycerol is characterized by a glycerol backbone esterified to two lauric acid chains at the sn-1 and sn-2 positions. While the exact conformation can vary depending on its environment, research suggests that the presence of an interface influences its structural organization. In a study using a combination of coarse-grained and all-atom molecular dynamics simulations, 1,2-dilauroyl-sn-glycerol-3-phosphatidylcholine (DLPC) monolayers at water/vapor and water/octane interfaces were analyzed []. Results showed that while the polar regions of DLPC adopted similar structures at both interfaces, the hydrophobic tails exhibited distinct conformations. At the water/octane interface, the DLPC tails were less extended and more tilted or folded compared to their arrangement at the water/vapor interface []. This difference highlights the significant impact of the interfacial environment on the molecule's conformation, potentially influencing its interactions with other molecules in these regions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)

![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B158954.png)

![[2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B158962.png)